molecular formula C7H10BNO5 B8187854 2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid

2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid

Cat. No.: B8187854
M. Wt: 198.97 g/mol
InChI Key: AGTAXDRMWUBZCN-UHFFFAOYSA-N
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Description

2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid is an organoboron compound that features both an oxazole ring and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an appropriate precursor to form the oxazole ring, followed by borylation using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow processes or other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles/Electrophiles: Depending on the substitution reaction being performed.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Alcohols: From oxidation of the boronic acid group.

    Substituted Oxazoles: From substitution reactions on the oxazole ring.

Scientific Research Applications

2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxycarbonyl-4-methyl-oxazole-5-boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which can then undergo further transformations. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then couples with an aryl or vinyl halide to form the desired product .

Properties

IUPAC Name

(2-ethoxycarbonyl-4-methyl-1,3-oxazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO5/c1-3-13-7(10)6-9-4(2)5(14-6)8(11)12/h11-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTAXDRMWUBZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(O1)C(=O)OCC)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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